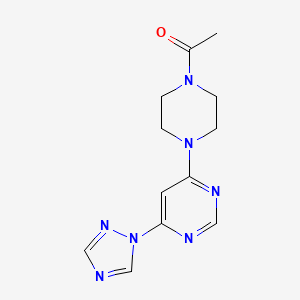

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N7O/c1-10(20)17-2-4-18(5-3-17)11-6-12(15-8-14-11)19-9-13-7-16-19/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEOYMILTOVGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is the reaction of 1H-1,2,4-triazole with a suitable pyrimidinyl derivative under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, helps optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in an acidic or neutral medium.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often conducted in anhydrous solvents like ether or THF.

Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using techniques such as chromatography and spectroscopy.

Scientific Research Applications

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone has shown promise in several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: The compound's ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.

Industry: Its versatility in chemical reactions makes it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and synthetic differences between the target compound and analogs from the literature:

Key Structural and Functional Insights

Heterocyclic Core Modifications: Triazole vs. Tetrazole: The target compound’s 1H-1,2,4-triazol-1-yl group (five-membered, three-nitrogen heterocycle) offers distinct electronic and steric properties compared to tetrazole analogs (four-nitrogen heterocycle). Triazoles generally exhibit enhanced metabolic stability and hydrogen-bonding capacity, which may improve target binding . Pyrimidine vs.

Linker Variations: Ethanone vs. Sulfonyl/Methanone: The ethanone linker in the target compound provides flexibility and moderate electron-withdrawing effects, whereas sulfonyl groups (e.g., ) increase hydrophilicity and hydrogen-bond acceptor capacity . Methanone linkers (e.g., ) reduce conformational flexibility, which may limit binding pocket accommodation.

Piperazine Substitutions :

- Allyl vs. Aryl Groups : Allyl-piperazine derivatives () introduce steric bulk but lower solubility compared to aryl-substituted piperazines (e.g., 4-trifluoromethylphenyl in ). The target compound’s unsubstituted piperazine may favor interactions with acidic residues in binding sites .

Synthetic Accessibility :

- The target compound’s synthesis is more streamlined (e.g., one-step coupling) compared to multi-step routes for tetrazole analogs () or sulfonylated derivatives (). However, regioselective triazole installation on pyrimidine requires careful optimization .

Research Findings and Trends

- Pharmacological Potential: Triazole-pyrimidine-piperazine hybrids are increasingly explored for kinase inhibition (e.g., EGFR, CDK) due to their dual hydrogen-bonding (pyrimidine) and hydrophobic (piperazine) interactions .

- Thermodynamic Stability: Piperazine-ethanone linkers in the target compound may improve solubility over sulfonyl analogs, as evidenced by logP calculations in similar structures .

- Structural Limitations : The absence of polar groups (e.g., ’s sulfonyl) in the target compound could reduce membrane permeability, necessitating prodrug strategies .

Biological Activity

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C14H18N6O

- Molecular Weight : 286.34 g/mol

The structure features a triazole ring fused with a pyrimidine moiety, linked through a piperazine group to an ethanone functional group. This unique configuration is believed to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells, making it a candidate for cancer therapy .

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against human breast cancer cells. For instance, one study reported an IC50 value of 18 μM for a related compound against these cells .

- Antimicrobial Properties : The triazole component is known for its antifungal properties, suggesting that this compound may also exhibit antimicrobial activity.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:

Case Study 1: Cancer Treatment

A recent investigation explored the use of a derivative of this compound in treating breast cancer. The study highlighted its ability to enhance DNA damage response and apoptosis in cancer cells through PARP inhibition. The results indicated that the compound not only inhibited cell proliferation but also induced significant apoptotic markers such as increased caspase activity .

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of related triazole compounds. While specific data on this exact compound was limited, similar structures have shown efficacy against various fungal pathogens. The presence of the triazole ring is crucial for this activity, suggesting that modifications to the side chains could enhance potency against specific strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.